molecular formula C19H18BrN3O2S B4565814 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-bromo-4,5-dimethylphenyl)acetamide

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-bromo-4,5-dimethylphenyl)acetamide

Cat. No.: B4565814
M. Wt: 432.3 g/mol
InChI Key: BNZQLUTVAYHANT-UHFFFAOYSA-N
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Description

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-bromo-4,5-dimethylphenyl)acetamide is a heterocyclic compound that features a 1,3,4-oxadiazole ring.

Scientific Research Applications

Synthesis and Biological Screening

Researchers have synthesized a series of 2,5-disubstituted 1,3,4-oxadiazole compounds, including derivatives similar to the specified compound, due to their significant pharmacological activities. These compounds were prepared through a multi-step synthesis process and evaluated for antimicrobial and hemolytic activity. The compounds showed variable activity against selected microbial species, with some showing potent antimicrobial properties and low toxicity, making them candidates for further biological screening and application trials (Gul et al., 2017).

Antimicrobial Activity

Another study focused on the synthesis of 5-substituted-1,3,4-oxadiazole derivatives, including those similar to the compound , which were tested for their antimicrobial activities. The structural elucidation of these compounds was confirmed through various spectral techniques, and they were found to be active against a range of microorganisms, indicating their potential as antimicrobial agents (Rehman et al., 2013).

Enzyme Inhibition

The enzyme inhibitory activities of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide were also studied, revealing that these compounds are relatively more active against acetylcholinesterase, an enzyme linked to Alzheimer's disease. This suggests their potential use in designing therapeutic agents for neurological disorders (Siddiqui et al., 2013).

Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, potentially related in structural complexity to the compound of interest, demonstrated significant in vitro antitumor activity. This research highlighted the potential of such derivatives as broad-spectrum antitumor agents, with some compounds showing more potency than the positive control, 5-FU (Al-Suwaidan et al., 2016).

Chemical Properties and pKa Determination

The acidity constants (pKa values) of newly synthesized derivatives containing the 1,3,4-oxadiazole moiety were determined through UV spectroscopic studies, providing essential insights into the chemical properties that influence their biological activity and solubility (Duran & Canbaz, 2013).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-bromo-4,5-dimethylphenyl)acetamide typically involves the following steps:

Properties

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-bromo-4,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2S/c1-12-8-15(20)16(9-13(12)2)21-17(24)11-26-19-23-22-18(25-19)10-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZQLUTVAYHANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)NC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-bromo-4,5-dimethylphenyl)acetamide
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2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-bromo-4,5-dimethylphenyl)acetamide
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2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-bromo-4,5-dimethylphenyl)acetamide
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2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-bromo-4,5-dimethylphenyl)acetamide
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2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-bromo-4,5-dimethylphenyl)acetamide
Reactant of Route 6
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2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-bromo-4,5-dimethylphenyl)acetamide

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